molecular formula C9H10FNO B2642894 1-(5-Amino-2-fluorophenyl)propan-1-one CAS No. 1807049-73-5

1-(5-Amino-2-fluorophenyl)propan-1-one

Cat. No.: B2642894
CAS No.: 1807049-73-5
M. Wt: 167.183
InChI Key: JLRBLAMOPOFYHA-UHFFFAOYSA-N
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Description

1-(5-Amino-2-fluorophenyl)propan-1-one is an organic compound with the molecular formula C9H10FNO and a molecular weight of 167.18 g/mol . This compound is characterized by the presence of an amino group at the 5th position and a fluorine atom at the 2nd position on the phenyl ring, along with a propanone group. It is a versatile small molecule scaffold used in various research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Amino-2-fluorophenyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of p-nitroacetophenone with ammonia and sodium fluoride under alkaline conditions. The specific steps include dissolving p-nitroacetophenone in an alcohol or ketone solvent, adding ammonia and sodium fluoride, and allowing the reaction to proceed. The product is then separated, crystallized, and purified to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-2-fluorophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino and fluorine groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(5-Amino-2-fluorophenyl)propan-1-one is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-fluorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino and fluorine groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

  • 2-Amino-5-fluorophenylpropan-1-one
  • 4-Fluoro-3-methylphenylpropan-1-one
  • 5-Fluoro-2-methylphenylpropan-1-one

Comparison: 1-(5-Amino-2-fluorophenyl)propan-1-one is unique due to the specific positioning of the amino and fluorine groups on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications .

Properties

IUPAC Name

1-(5-amino-2-fluorophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-2-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRBLAMOPOFYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807049-73-5
Record name 1-(5-amino-2-fluorophenyl)propan-1-one
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